N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a 4-methylphenoxymethyl substituent at the 5-position of the furan ring. These compounds are often explored for pharmacological properties, including antimicrobial, diuretic, and antiviral activities, depending on substituent modifications .
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-16-6-4-5-7-19(16)22-21(23)20-13-12-18(25-20)14-24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKGQSMXGPSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step involves the use of ethylphenyl halides or similar reagents in a substitution reaction.
Attachment of the methylphenoxy group: This is usually done through an etherification reaction using methylphenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Selected Analogues
*Calculated based on molecular formula.
Key Observations :
- Phenoxymethyl vs. Nitro Groups: The target compound’s 4-methylphenoxymethyl group may enhance lipophilicity (predicted LogP ~4.3, similar to ’s analogue) compared to nitro-substituted derivatives (e.g., ’s compounds with LogP ~2–3).
- Amide Substituents : Bulky aryl groups (e.g., 2-ethylphenyl) likely improve metabolic stability but may reduce solubility compared to smaller heterocycles like thiazole () .
Antimicrobial Activity
- Nitazoxanide Analogues : 5-Nitro-furan-2-carboxamides (e.g., Compounds 64–68 in ) exhibit selective antimicrobial activity against Helicobacter pylori (MIC: 0.5–8 µg/mL). The nitro group is critical for electron-deficient interactions with bacterial targets .
- Arylofuran Derivatives: highlights a compound with a sulfonamido-methyl group showing broad-spectrum activity against E. coli and S. aureus (MIC: 2–4 µg/mL), suggesting that phenoxymethyl groups (as in the target compound) could similarly modulate activity .
Diuretic Activity
- 5-Nitro-furan-2-carboxamides : reports diarylamide derivatives (e.g., 2A–2M) as urea transport inhibitors, with Compound 2M (N-(4-acetamidocyclohexyl)-5-nitrofuran-2-carboxamide) showing oral diuretic efficacy in rodent models . The absence of a nitro group in the target compound may limit this specific activity.
Antiviral Potential
- Dengue Virus Inhibitors: identifies 5-(3,4-dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide as a fusion inhibitor targeting the β-OG pocket. The target compound’s phenoxymethyl group could mimic hydrophobic interactions seen in such inhibitors .
Biological Activity
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide functional group, and aromatic substituents that contribute to its biological properties. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic heterocycle |
| Carboxamide Group | -C(=O)NH- functional group |
| Ethylphenyl Substituent | Contributes to lipophilicity |
| Methylphenoxy Group | Enhances interaction with biological targets |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, affecting cell proliferation and apoptosis.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the ethyl group at the 2-position enhances hydrophobic interactions, improving membrane permeability.
- Phenoxy Group Influence : The 4-methylphenoxy group appears to be critical for receptor binding affinity, influencing overall potency.
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Increases lipophilicity |
| Methyl Group | Enhances binding affinity |
| Furan Ring | Contributes to antioxidant properties |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics.
- Anti-inflammatory Properties : Research indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
